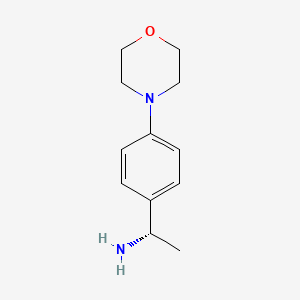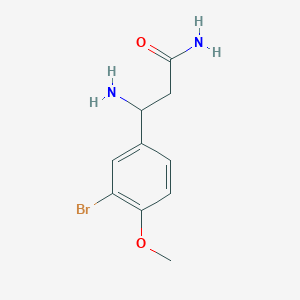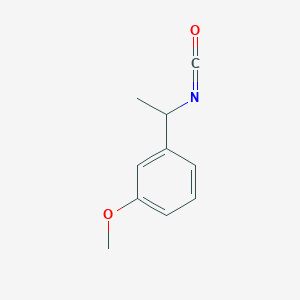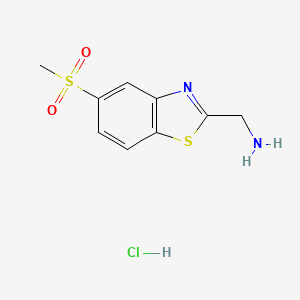
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This particular compound is characterized by the presence of a methanesulfonyl group attached to the benzothiazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Methanamine Group: The methanamine group can be introduced by reacting the intermediate compound with formaldehyde and ammonium chloride under reductive amination conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of cellular signaling pathways . The exact mechanism of action depends on the specific biological activity being studied and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxy-1,3-benzothiazol-2-yl)methanamine hydrochloride .
- N-(1,3-benzothiazol-2-yl)methanesulfonamide .
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides .
Uniqueness
1-(5-Methanesulfonyl-1,3-benzothiazol-2-yl)methanaminehydrochloride is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological properties. This compound has shown potential in various scientific research applications, including as a drug candidate for the treatment of diseases such as cancer and Alzheimer’s disease .
Properties
Molecular Formula |
C9H11ClN2O2S2 |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
(5-methylsulfonyl-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O2S2.ClH/c1-15(12,13)6-2-3-8-7(4-6)11-9(5-10)14-8;/h2-4H,5,10H2,1H3;1H |
InChI Key |
BRYXFPLIPNHRCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


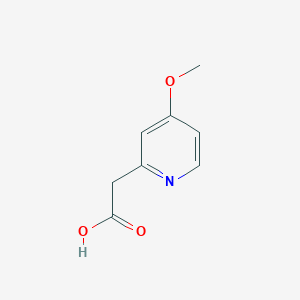
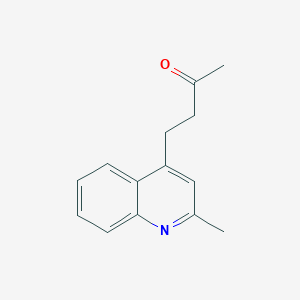
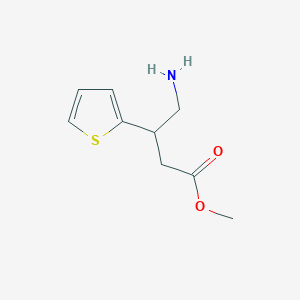


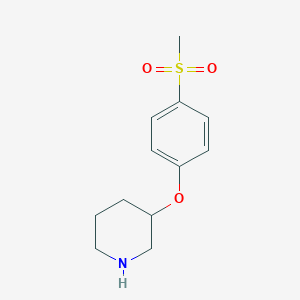
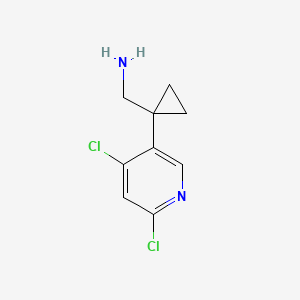

![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
